molecular formula C13H21N3O2 B12891858 N-(5-tert-Butyl-1,2-oxazol-3-yl)piperidine-1-carboxamide CAS No. 55808-88-3

N-(5-tert-Butyl-1,2-oxazol-3-yl)piperidine-1-carboxamide

Cat. No.: B12891858
CAS No.: 55808-88-3
M. Wt: 251.32 g/mol
InChI Key: CJUBJEVRRGFRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(tert-Butyl)isoxazol-3-yl)piperidine-1-carboxamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(tert-Butyl)isoxazol-3-yl)piperidine-1-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-(tert-Butyl)isoxazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

N-(5-(tert-Butyl)isoxazol-3-yl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(tert-Butyl)isoxazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is involved in the proliferation of certain cancer cells . The compound inhibits the phosphorylation of FLT3, leading to the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(tert-Butyl)isoxazol-3-yl)piperidine-1-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit FLT3 with high potency and selectivity makes it a valuable compound for therapeutic research.

Properties

CAS No.

55808-88-3

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-1-carboxamide

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)10-9-11(15-18-10)14-12(17)16-7-5-4-6-8-16/h9H,4-8H2,1-3H3,(H,14,15,17)

InChI Key

CJUBJEVRRGFRSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.